Enhanced Lipophilicity (LogP) Compared to Unsubstituted and Monosubstituted Triazoles
The presence of both methyl and trifluoromethyl groups in 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole significantly elevates its lipophilicity (LogP) compared to unsubstituted 1,2,4-triazole and mono-substituted analogs. This increased LogP is critical for enhancing membrane permeability and oral bioavailability in drug candidates [1]. The calculated LogP (XLogP3) for the target compound is 1.3 [2], which is substantially higher than that of 5-methyl-1H-1,2,4-triazole (LogP ~0.11) and 3-(trifluoromethyl)-1H-1,2,4-triazole (LogP ~0.9) [3].
| Evidence Dimension | Lipophilicity (LogP, XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 5-methyl-1H-1,2,4-triazole: 0.11; 3-(trifluoromethyl)-1H-1,2,4-triazole: 0.9 |
| Quantified Difference | ΔLogP ≈ +1.2 vs 5-methyl analog; ΔLogP ≈ +0.4 vs 3-trifluoromethyl analog |
| Conditions | Computational prediction (XLogP3, PubChem) |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, a critical factor in optimizing lead compounds for in vivo activity and a key differentiator for procurement decisions in medicinal chemistry programs.
- [1] Girardet, J. L., et al. Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 3931-3935. (Review of trifluoromethyl effects in triazoles) View Source
- [2] PubChem Compound Summary for CID 2783212, 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. XLogP3-AA Property. View Source
- [3] PubChem Compound Summary for CID 2773992, 3-(trifluoromethyl)-1H-1,2,4-triazole. XLogP3-AA Property. View Source
